molecular formula C19H17ClFN3O2 B6627596 2-(3-chloro-4-fluorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide

2-(3-chloro-4-fluorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide

Cat. No. B6627596
M. Wt: 373.8 g/mol
InChI Key: IEAPXMRATWBVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-4-fluorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide is a chemical compound used in scientific research. It is commonly referred to as CFM-2, and it belongs to the class of compounds known as morpholinecarboxamides. This compound has been the subject of a lot of research due to its potential uses in various fields.

Mechanism of Action

CFM-2 works by inhibiting the activity of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are molecules that play a role in various physiological processes. By inhibiting FAAH, CFM-2 increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
CFM-2 has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, increase appetite, and reduce anxiety and depression. CFM-2 has also been found to have neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of CFM-2 is that it is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes in the body. This makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. However, one limitation of CFM-2 is that it has a relatively short half-life, meaning that its effects are not long-lasting.

Future Directions

There are several potential future directions for research on CFM-2. One area of interest is the potential use of CFM-2 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the use of CFM-2 in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of CFM-2 and its potential applications in various fields.

Synthesis Methods

The synthesis of CFM-2 involves the reaction of 3-chloro-4-fluoroaniline with 3-cyanobenzyl bromide in the presence of a base. The resulting product is then reacted with morpholine-4-carboxylic acid to yield CFM-2.

Scientific Research Applications

CFM-2 has been found to have a wide range of applications in scientific research. It has been used as a tool to study the role of the endocannabinoid system in various physiological processes. CFM-2 has also been used to study the effects of cannabinoids on the immune system and inflammation.

properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O2/c20-16-9-15(4-5-17(16)21)18-12-24(6-7-26-18)19(25)23-11-14-3-1-2-13(8-14)10-22/h1-5,8-9,18H,6-7,11-12H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAPXMRATWBVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NCC2=CC(=CC=C2)C#N)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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